N-(6-Methoxypyridin-2-yl)pivalamide
Overview
Description
“N-(6-Methoxypyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COc1ncccc1NC(=O)C(C)(C)C
. This indicates that the molecule contains a methoxy group (OCH3) attached to a pyridine ring, which is further connected to a pivalamide group (C©©C=O) via a nitrogen atom .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 208.26 g/mol . The compound’s InChI code is 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,7-Naphthyridines : N-(6-Methoxypyridin-2-yl)pivalamide is involved in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, which are synthesized from commercially available 3-aminopyridine. This compound serves as a key intermediate in the reaction with organolithiums (Kobayashi et al., 2010).
Formation of Novel Compounds for Cystic Fibrosis Therapy : A specific derivative of this compound demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates its potential in developing therapies for cystic fibrosis (Yu et al., 2008).
Unexpected Lithiation Sites : Research on the lithiation of N-(2-methoxybenzyl)pivalamide, a related compound, showed unexpected results regarding the sites of lithiation, indicating the complexity and variability in chemical reactions involving similar structures (Smith, El‐Hiti, & Hegazy, 2009).
Antagonist of the Alpha(v)Beta(3) Receptor : A compound structurally related to this compound was identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for clinical development in the treatment of conditions like osteoporosis (Hutchinson et al., 2003).
Biological Applications and Pharmacological Research
Anti-Atopic Dermatitis Activity : A derivative of this compound exhibited anti–atopic dermatitis activity, showcasing its therapeutic potential in inflammation-related conditions (Song et al., 2014).
Antibacterial Evaluation : The nucleophilic behavior of a related compound towards active electrophilic compounds was studied, and its antibacterial properties were evaluated, indicating its potential use in developing new antibacterial agents (Al-Romaizan, 2019).
Antitumor Activity in Non-Small Cell Lung Cancer : DFX117, a compound structurally related to this compound, was shown to have antitumor activity against non-small cell lung cancer, suggesting the relevance of similar compounds in cancer treatment (Fan et al., 2019).
Cytotoxic and Clastogenic Activities : Studies on the cytotoxicity and photo-enhanced cytotoxicity of 3,6-di-substituted acridines, including derivatives of this compound, revealed potential as candidates for anticancer chemotherapy (Benchabane et al., 2009).
Safety and Hazards
The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Biochemical Analysis
Biochemical Properties
N-(6-Methoxypyridin-2-yl)pivalamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspase, Bcl-2, and TNF-alpha, which are crucial in apoptosis and cell signaling pathways. The nature of these interactions involves binding to specific sites on these biomolecules, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can influence the activity of enzymes involved in the MAPK/ERK pathway, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects.
Properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-40-4 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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